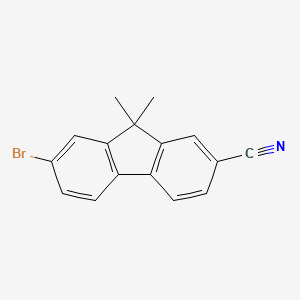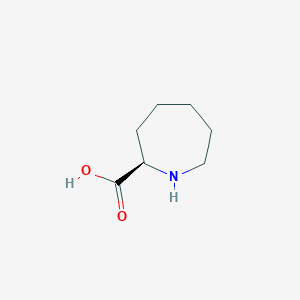
Cyclosporin E
Vue d'ensemble
Description
Cyclosporin, also spelled cyclosporine and cyclosporin, is a calcineurin inhibitor used as an immunosuppressant medication . It’s taken orally or intravenously for conditions like rheumatoid arthritis, psoriasis, Crohn’s disease, nephrotic syndrome, eczema, and in organ transplants to prevent rejection . It belongs to a group of medicines known as immunosuppressive agents .
Molecular Structure Analysis
Cyclosporin is a cyclic peptide with a selective immunosuppressive action. Structure-activity relationships emerging from the study of modified cyclosporines suggest that a large portion of the cyclosporine molecule is involved in interactions with its lymphocyte receptor and that this includes amino acids 1, 2, 3 and 11 . The specific molecular structure of Cyclosporin E is not detailed in the sources.Mécanisme D'action
Target of Action
Cyclosporin E, also known as Cyclosporine, primarily targets T cells, a crucial component of the immune system . It specifically inhibits the adaptive immune responses by blocking T cell-dependent biosynthesis of lymphokines, particularly interleukin 2, at the level of messenger ribonucleic acid (mRNA) transcription .
Mode of Action
this compound interacts with its targets by selectively inhibiting the activation and maturation of various cell types involved in cell-mediated immunity . This inhibition occurs at the level of mRNA transcription, blocking the production of lymphokines, particularly interleukin 2 . This results in a reduction of immune responses, making this compound a potent immunosuppressant .
Biochemical Pathways
this compound affects the Mitogen-Activated Protein Kinase (MAPK) pathway, a mechanism in eukaryotic signaling cascade . It blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to calcineurin blocking activity . This inhibition disrupts the normal functioning of these pathways, leading to downstream effects that modulate immune responses .
Pharmacokinetics
this compound exhibits complex pharmacokinetics. Following oral administration, the absorption of this compound is slow and incomplete, with bioavailability ranging from less than 5% to 89% in transplant patients . It is highly bound to erythrocytes and plasma proteins, and approximately 80% of the drug in plasma is bound to lipoproteins . The distribution of this compound in blood can be affected by a patient’s hematocrit and lipoprotein profile . It is extensively metabolized, primarily by mono- and dihydroxylation as well as N-demethylation .
Result of Action
The primary result of this compound’s action is immunosuppression. By inhibiting the activation of T-helper cells and the release of lymphokines, this compound prevents organ transplant rejection and treats various inflammatory and autoimmune conditions . It reduces the production of a range of cytokines, inhibiting the activation and/or maturation of various cell types, including those involved in cell-mediated immunity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound is affected by the P-450 system in the liver . Drugs that affect the P-450 system also impact the metabolism of this compound . Furthermore, the absorption of this compound can be affected by factors such as the elapsed time after surgery, the dose administered, gastrointestinal dysfunction, external bile drainage, liver disease, and food .
Avantages Et Limitations Des Expériences En Laboratoire
Cyclosporin E has several advantages as a research tool. It is a potent immunosuppressive agent that can be used to study the role of the immune system in various diseases. However, its use in lab experiments is limited by its high cost and limited availability. Additionally, this compound has been found to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Cyclosporin E. One potential area of research is the development of new derivatives of this compound with improved pharmacological properties. Another area of research is the investigation of the anti-angiogenic properties of this compound for the treatment of cancer. Additionally, this compound could be studied for its potential therapeutic applications in autoimmune disorders and infectious diseases.
Applications De Recherche Scientifique
Cyclosporin E has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. It has been found to have potent immunosuppressive and anti-inflammatory properties, which make it a promising candidate for the treatment of these diseases.
Safety and Hazards
Cyclosporin can be a highly effective drug but has a relatively narrow therapeutic index. Therefore, careful consideration is required when using cyclosporin, to ensure an appropriate balance between benefit and toxicity. The most important hazards are nephrotoxicity and hypertension . Possible side effects of ciclosporin include a rise in blood pressure and effects on your kidneys. Ciclosporin can sometimes cause increased levels of fatty substances called lipids in the blood, which could affect your health .
Propriétés
IUPAC Name |
(3S,6R,9S,12S,15S,18S,24S,27S,30S,33S)-24-ethyl-27-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,6,9,13,19,22,28-octamethyl-3,12,18,33-tetrakis(2-methylpropyl)-15,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)50-56(79)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)60(83)70(21)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)71(22)46(31-36(9)10)59(82)69(20)45(30-35(7)8)55(78)66-49(38(13)14)61(84)72(50)23/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,79)(H,65,77)(H,66,78)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXYUKMELXLDBD-WKHWYDSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H109N11O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904565 | |
| Record name | Cyclosporin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63798-73-2 | |
| Record name | Cyclosporin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063798732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclosporin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOSPORIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26496N541O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural difference between Cyclosporin A and Cyclosporin E?
A1: this compound is a natural analogue of Cyclosporin A. The primary structural difference lies in the amino acid residue at position 2. [] In this compound, this position is occupied by L-α-aminobutyric acid, while in Cyclosporin A it is occupied by L-α-aminoisovaleric acid. This difference might seem minor, but it can lead to alterations in binding affinity and biological activity. []
Q2: How does this compound exist in solution, and does it differ from Cyclosporin A?
A2: Nuclear Magnetic Resonance (NMR) studies have revealed that unlike Cyclosporin A, this compound exists as a single conformation in both polar and nonpolar solvents. [] This contrasts with Cyclosporin A, which can adopt multiple conformations due to cis-trans isomerization of its amide bonds. [] This difference in conformational flexibility may impact their respective interactions with target molecules.
Q3: Has the three-dimensional structure of this compound been solved, and how does it compare to Cyclosporin A?
A3: Yes, the crystal structure of this compound has been successfully determined using X-ray diffraction. [] It crystallizes from acetone as an acetone solvate monohydrate, unlike Cyclosporin A, which crystallizes as a tetragonal dihydrate under the same conditions. [] This difference in crystallization behavior suggests subtle variations in their three-dimensional structures and interactions with solvent molecules.
Q4: What is known about the stability of this compound?
A4: While specific studies on this compound stability are limited within the provided abstracts, it's important to consider that cyclic peptides like Cyclosporins can be susceptible to degradation pathways such as hydrolysis and oxidation. [] Formulation strategies for Cyclosporin A often involve protecting the molecule from these degradation pathways to improve its stability and shelf-life. [] It is plausible that similar approaches might be explored for this compound.
Q5: Are there any known applications of this compound beyond its immunosuppressive activity?
A5: While this compound, like other Cyclosporins, is primarily recognized for its immunosuppressive properties, the provided abstracts do not delve into additional applications. [] Further research is needed to explore its potential in other therapeutic areas.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






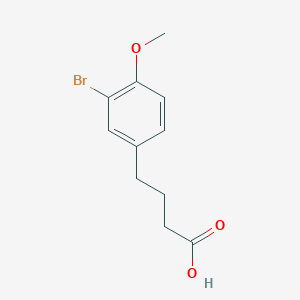
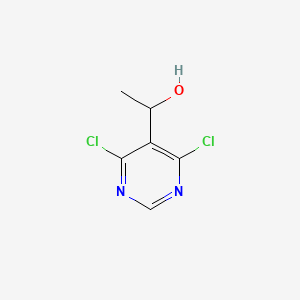
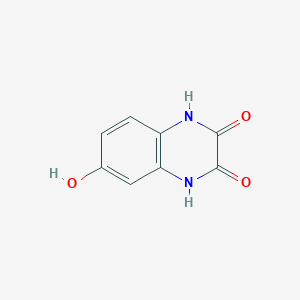
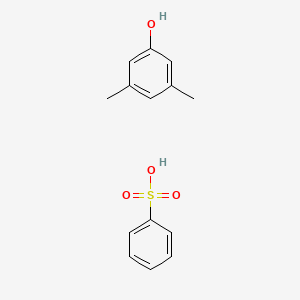

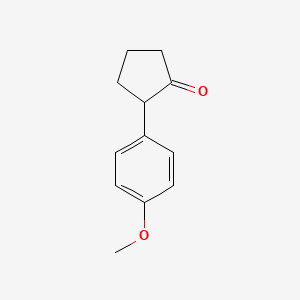

![5-Bromo-7h-benzo[c]fluorene](/img/structure/B3181253.png)

